molecular formula C11H13FO4 B12530085 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid CAS No. 669089-90-1

5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid

Katalognummer: B12530085
CAS-Nummer: 669089-90-1
Molekulargewicht: 228.22 g/mol
InChI-Schlüssel: UMYJKJMVIVDFNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluoropropyl group, a hydroxyl group, and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid typically involves the introduction of the fluoropropyl group to the benzoic acid core. One common method involves the reaction of 3-fluoropropyl bromide with 2-hydroxy-3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzaldehyde.

    Reduction: Formation of 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzaldehyde
  • 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzyl alcohol
  • 5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzonitrile

Uniqueness

5-(3-Fluoropropyl)-2-hydroxy-3-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluoropropyl group enhances its stability and lipophilicity, while the hydroxyl and methoxy groups provide sites for further chemical modifications and interactions.

Eigenschaften

CAS-Nummer

669089-90-1

Molekularformel

C11H13FO4

Molekulargewicht

228.22 g/mol

IUPAC-Name

5-(3-fluoropropyl)-2-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C11H13FO4/c1-16-9-6-7(3-2-4-12)5-8(10(9)13)11(14)15/h5-6,13H,2-4H2,1H3,(H,14,15)

InChI-Schlüssel

UMYJKJMVIVDFNL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1O)C(=O)O)CCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.